

NADPH-dependent gamma-Coniceine reductase mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

Cat. No.: S570344

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Role in Coniine Biosynthesis and Current Status

Gamma-coniceine reductase (CR) catalyzes the **NADPH-dependent reduction of γ -coniceine to coniine**, which is the final step in the coniine biosynthesis pathway in Poison Hemlock (*Conium maculatum*) [1] [2].

The table below summarizes the key information about this enzyme:

Aspect	Current Knowledge on γ -Coniceine Reductase
Reaction Catalyzed	γ -coniceine + NADPH \rightarrow coniine [1] [2]
Cofactor	NADPH [1]
Enzyme Class	NADPH-dependent reductase
Catalytic Mechanism	Not yet experimentally determined
Protein Sequence/Structure	Not yet confirmed; candidate transcripts identified [3]

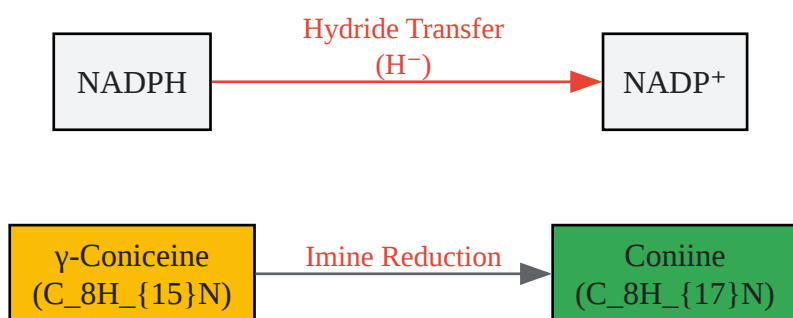
The enzyme has been **enzymatically characterized**, meaning its activity has been detected and measured in plant extracts [1]. The major hurdle is that, unlike the first enzyme in the pathway (a polyketide synthase, CPKS5), **CR has not been purified nor has its gene been definitively identified** [3]. A 2022 transcriptome

study of *Conium maculatum* identified several candidate genes for CR, but their functions require validation through *in vitro* testing [3].

Proposed Mechanism and Research Directions

In the absence of direct structural data for CR, researchers rely on hypotheses based on the chemistry of the reaction and mechanisms of analogous enzymes.

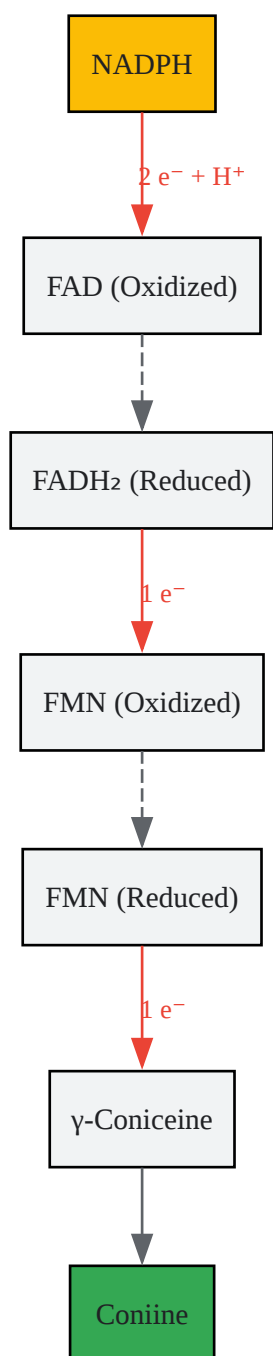
The core chemical reaction is a reduction of an imine double bond in γ -coniceine to a secondary amine in coniine. This is proposed to occur via a **direct hydride transfer** from the NADPH cofactor to the electrophilic carbon of the imine group in γ -coniceine.



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Hypothesized reduction of γ -coniceine to coniine via hydride transfer from NADPH.

This proposed hydride transfer mechanism is common among NADPH-dependent reductases. A relevant analogy can be drawn from the well-characterized mechanism of **NADPH-cytochrome P450 reductase (CPR)**, which also transfers electrons from NADPH to a substrate via flavin cofactors [4].



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Generalized electron transfer pathway in NADPH-dependent reductases like CPR. The exact structure of CR is unknown, but it may utilize a similar relay system.

Key catalytic residues in CPR (such as Ser457, Cys630, and Asp675) facilitate this process by stabilizing reaction intermediates and the nicotinamide ring of NADPH, and by acting as a proton relay [4]. A comparable network of residues is likely critical for CR's function.

Research Protocols for Mechanism Elucidation

To move from hypothesis to confirmed mechanism, the following experimental approaches are critical:

- **1. Candidate Gene Expression & Purification:** The candidate CR transcripts identified via transcriptome analysis [3] need to be cloned and expressed in a heterologous system (e.g., *E. coli*). The resulting recombinant protein must then be purified.
- **2. Functional Characterization *In Vitro*:** The purified candidate protein should be incubated with the substrate (γ -coniceine) and cofactor (NADPH) to confirm coniine production, typically analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
- **3. Structural Analysis:** Determining the three-dimensional protein structure via X-ray crystallography or cryo-Electron Microscopy (cryo-EM) would reveal the active site architecture, show how γ -coniceine and NADPH bind, and identify the specific amino acid residues involved in catalysis.
- **4. Mechanistic Studies:** Using techniques like kinetic isotope effects (using deuterated NADPH) and site-directed mutagenesis of putative active site residues would allow researchers to test the hydride transfer mechanism and define the roles of specific amino acids.

Future Perspectives and Potential

Elucidating the mechanism of γ -coniceine reductase has significant applied potential. As the key step in producing a potent neurotoxin, understanding this enzyme could inform the development of molecularly targeted **antidotes**. Furthermore, given the historical interest in coniine's medicinal properties and its renewed potential for **non-addictive pain relief** [1], engineering this enzyme could be valuable for the **biosynthetic production** of coniine or novel analogs for pharmaceutical development.

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To cite this document: Smolecule. [NADPH-dependent gamma-Coniceine reductase mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b570344#nadph-dependent-gamma-coniceine-reductase-mechanism]

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